2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonamide
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Overview
Description
2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonamide is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonamide typically involves the reaction of pyrrolidine with ethane-1-sulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the sulfonyl chloride, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring structure.
Pyrrolidine-2,5-dione: Another derivative with potential biological activity.
Prolinol: A compound with a hydroxyl group attached to the pyrrolidine ring.
Uniqueness: 2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonamide is unique due to the presence of both the sulfonamide and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H12N2O3S |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-oxo-2-pyrrolidin-1-ylethanesulfonamide |
InChI |
InChI=1S/C6H12N2O3S/c7-12(10,11)5-6(9)8-3-1-2-4-8/h1-5H2,(H2,7,10,11) |
InChI Key |
UUMZBCJVTYRTET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CS(=O)(=O)N |
Origin of Product |
United States |
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